molecular formula C14H27N3O2 B103177 Bis(4-aminocyclohexyl)methyl carbamate CAS No. 15484-34-1

Bis(4-aminocyclohexyl)methyl carbamate

Cat. No.: B103177
CAS No.: 15484-34-1
M. Wt: 269.38 g/mol
InChI Key: WTRTWNXSQAXYMT-UHFFFAOYSA-N
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Description

Bis(4-aminocyclohexyl)methyl carbamate: is a chemical compound with the molecular formula C14H27N3O2 . It is also known by its systematic name, 4,4’-Methylenebis(cyclohexylamine) carbamate . This compound is characterized by its unique structure, which includes two cyclohexylamine groups connected by a methylene bridge and a carbamate functional group. It is primarily used in various industrial and research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-aminocyclohexyl)methyl carbamate typically involves the reaction of 4,4’-Methylenebis(cyclohexylamine) with carbamic acid or its derivatives. One common method includes the use of phosgene as a reagent, which reacts with the amine groups to form the carbamate ester. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or crystallization to achieve the required quality standards for commercial use.

Chemical Reactions Analysis

Types of Reactions: Bis(4-aminocyclohexyl)methyl carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding .

    Reduction: Reduction reactions can convert the carbamate group into an amine group, often using reducing agents like .

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are frequently used.

    Substitution: Nucleophiles like and can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of .

    Reduction: Conversion to .

    Substitution: Formation of various substituted carbamates or amines.

Scientific Research Applications

Chemistry: Bis(4-aminocyclohexyl)methyl carbamate is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new materials and polymers.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a model compound to understand the behavior of similar structures in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its ability to interact with various biological targets makes it a candidate for further investigation in drug development.

Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of Bis(4-aminocyclohexyl)methyl carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes, making the compound useful in various research applications.

Comparison with Similar Compounds

  • 4,4’-Methylenebis(cyclohexylamine)
  • Hexamethylenediamine
  • 1,3-Cyclohexanebis(methylamine)
  • 4,4’-Diaminodiphenylmethane

Uniqueness: Bis(4-aminocyclohexyl)methyl carbamate is unique due to its specific combination of cyclohexylamine groups and a carbamate functional group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, which are not observed in similar compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields further highlight its uniqueness.

Properties

IUPAC Name

bis(4-aminocyclohexyl)methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c15-11-5-1-9(2-6-11)13(19-14(17)18)10-3-7-12(16)8-4-10/h9-13H,1-8,15-16H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRTWNXSQAXYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(C2CCC(CC2)N)OC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864594
Record name Cyclohexanemethanol, 4-amino-.alpha.-(4-aminocyclohexyl)-, 1-carbamate
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Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15484-34-1
Record name Cyclohexanemethanol, 4-amino-α-(4-aminocyclohexyl)-, 1-carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15484-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanemethanol, 4-amino-alpha-(4-aminocyclohexyl)-, 1-carbamate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanemethanol, 4-amino-.alpha.-(4-aminocyclohexyl)-, 1-carbamate
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Record name Cyclohexanemethanol, 4-amino-.alpha.-(4-aminocyclohexyl)-, 1-carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-α-(4-aminocyclohexyl)cyclohexylmethyl carbamate
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